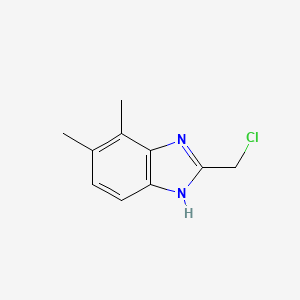

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

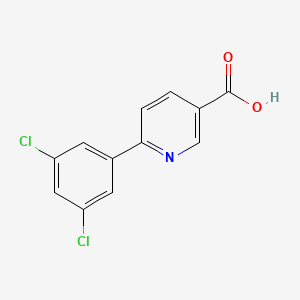

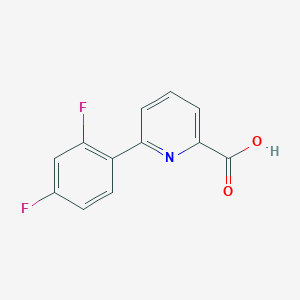

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity Imidazole derivatives, including those with benzimidazole structures, have been researched for their antitumor properties. Structures such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown potential in the search for new antitumor drugs, with some compounds advancing past preclinical testing stages. These structures are of interest for synthesizing compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

DNA Minor Groove Binders The synthetic dye Hoechst 33258 and its analogues, which include benzimidazole groups, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are used extensively as fluorescent DNA stains in cell biology, including chromosome and nuclear staining, and have applications in radioprotection and as topoisomerase inhibitors. This showcases the benzimidazole family's role in drug design and as a model system for studying DNA sequence recognition (Issar, U., & Kakkar, R., 2013).

Pharmaceutical Impurities and Synthesis Insights Research on omeprazole, a proton pump inhibitor, has highlighted the role of benzimidazole derivatives in understanding pharmaceutical impurities. The novel synthesis processes involving benzimidazole structures, including 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole, help in achieving expected yields and simplifying production processes. These studies offer insights into the development of proton pump inhibitors and the management of pharmaceutical impurities (Saini, S., Majee, C., Chakraborthy, G., & Salahuddin, 2019).

Anticancer Potentials of Benzimidazole Derivatives Benzimidazole derivatives have been identified as potential anticancer agents, acting through various mechanisms including intercalation, alkylating agents, and tubulin inhibition. The review of benzimidazole hybrids emphasized the critical role of substituents for enhancing anticancer properties, offering insights into the design and development of targeted benzimidazole derivatives for cancer treatment (Akhtar, M. J., Yar, M., Sharma, V., Khan, A., Ali, Z., Haider, M. R., & Pathak, A., 2019).

Mechanism of Action and Biological Impact of Benzimidazole Fungicides Studies on benzimidazole fungicides have elucidated their mechanism of action, specifically their role as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This research contributes to understanding benzimidazoles' biological impact in agriculture and experimental cancer chemotherapy, emphasizing their utility in molecular genetics and cell biology research (Davidse, L. C., 1986).

Mechanism of Action

Target of Action

Similar compounds such as 2-chloromethyl acryl reagents have been reported to selectively modify proteins at cysteine or disulfide sites .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through covalent bonding, leading to changes in the target’s function .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in inflammation and cellular signaling .

Pharmacokinetics

Two-compartment pharmacokinetic models have been used to study similar compounds, providing insights into their bioavailability and the impact of dose omission on plasma concentrations .

Result of Action

Similar compounds have been shown to have significant effects on cellular processes, including protein modification .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Future Directions

The future directions for 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole and similar compounds involve further exploration of their biological activities and potential applications in medicinal chemistry and agrochemistry . There is also interest in developing more sustainable and efficient methods for their synthesis .

Properties

IUPAC Name |

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8/h3-4H,5H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTZCVJNZSQFOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621575 |

Source

|

| Record name | 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405173-68-4 |

Source

|

| Record name | 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)

![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)